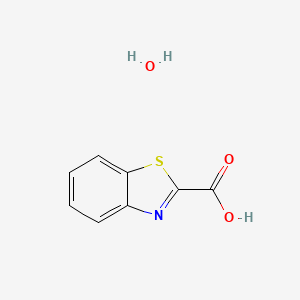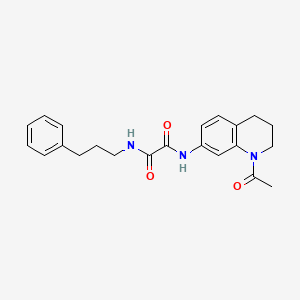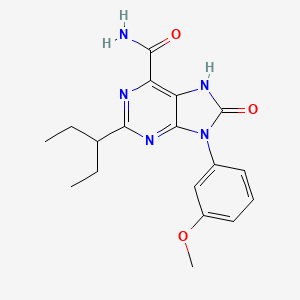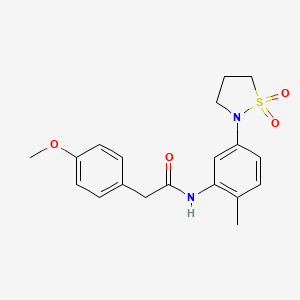
Ethyl 2-(3,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two chlorine atoms at the 3 and 4 positions. This compound is primarily used in the synthesis of various chemical products and has applications in different fields such as agriculture and pharmaceuticals.
Mécanisme D'action
Target of Action
Ethyl 2-(3,4-dichlorophenoxy)acetate is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell division, elongation, and differentiation. The primary targets of this compound are the auxin receptors found in plant cells .
Mode of Action
This compound mimics the action of natural auxins . It binds to the auxin receptors in plant cells, triggering a series of events that lead to uncontrolled cell growth . This uncontrolled growth eventually leads to the death of susceptible plants .
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway . When the compound binds to the auxin receptors, it disrupts the normal functioning of this pathway, leading to uncontrolled cell growth . The downstream effects include changes in gene expression, disruption of normal plant development, and eventually plant death .
Pharmacokinetics
As a synthetic auxin, it is likely to be absorbed through the leaves and distributed throughout the plant via the plant’s vascular system . Its impact on bioavailability would depend on factors such as the plant species, the concentration of the compound, and environmental conditions.
Result of Action
The result of the action of this compound is the death of susceptible plants . The uncontrolled cell growth caused by the disruption of the auxin signaling pathway leads to abnormalities in plant development and eventually plant death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorophenoxy)acetate typically involves the reaction of 3,4-dichlorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:
[ \text{3,4-Dichlorophenol} + \text{Ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3/\text{Acetone}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Applications De Recherche Scientifique
Ethyl 2-(3,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3,4-dichlorophenoxy)acetate can be compared with other similar compounds such as:
- Ethyl 2-(2,3-dichlorophenoxy)acetate
- 2,4-Dichlorophenoxyacetic acid
- 2-(2,4-dichlorophenoxy)propionic acid
Uniqueness: The unique substitution pattern of chlorine atoms at the 3 and 4 positions in this compound distinguishes it from other similar compounds. This specific arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
ethyl 2-(3,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVDLYCGMXZLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)


![N-(3,4-DIFLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2886513.png)

![1-(4-nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2886515.png)



![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2886522.png)
![N-(3-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2886524.png)
![N-[(1-Ethylcyclobutyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2886525.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2886527.png)
